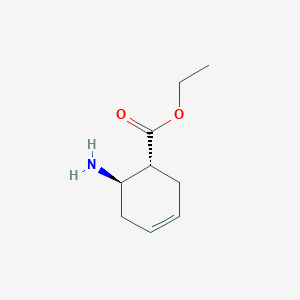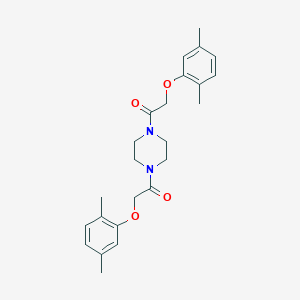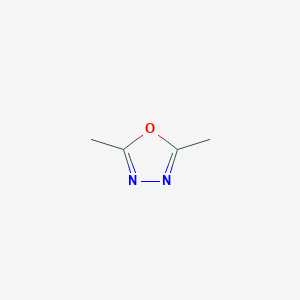
4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide, also known as FBABH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a hydrazide derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment.
Biochemical and Physiological Effects
4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation. These effects make 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide a potential candidate for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide has several advantages for lab experiments, including its high purity and stability. However, this compound is not readily available and requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide has not been extensively studied in vivo, and its safety and toxicity profiles are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide, including further investigation of its anticancer properties and exploration of its potential applications in other fields, such as neurology and immunology. Additionally, the safety and toxicity profiles of 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide need to be thoroughly evaluated in vivo to determine its potential as a therapeutic agent. The development of more efficient and cost-effective synthesis methods for 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide could also facilitate its use in scientific research.
Conclusion
In conclusion, 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide is a hydrazide derivative that has potential applications in various fields of scientific research. This compound has shown promising results in inhibiting the growth of cancer cells and has also been investigated for its anti-inflammatory and antioxidant activities. 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide has several advantages for lab experiments, but its safety and toxicity profiles are not fully understood. Further research is needed to fully explore the potential of 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide as a therapeutic agent.
Synthesemethoden
The synthesis of 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide involves several steps, including the preparation of 4-fluorobenzoyl hydrazine and the coupling of the benzoyl hydrazine with 4-fluorobenzoic acid. The final product is obtained through recrystallization and purification processes. The purity and yield of 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide can be determined using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide has also been investigated for its anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of various diseases, such as arthritis and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
582-91-2 |
|---|---|
Produktname |
4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide |
Molekularformel |
C14H10F2N2O2 |
Molekulargewicht |
276.24 g/mol |
IUPAC-Name |
4-fluoro-N'-(4-fluorobenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H10F2N2O2/c15-11-5-1-9(2-6-11)13(19)17-18-14(20)10-3-7-12(16)8-4-10/h1-8H,(H,17,19)(H,18,20) |
InChI-Schlüssel |
AOBCKBIRAUQQSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)F)F |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















